molecular formula C21H34BN3O4 B6334051 tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate CAS No. 1353878-38-2

tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate

Cat. No.: B6334051
CAS No.: 1353878-38-2
M. Wt: 403.3 g/mol
InChI Key: OXGYBFCPAONMBB-UHFFFAOYSA-N
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Description

tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used as building blocks in organic synthesis . They are often involved in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling reactions . This process involves the transfer of an organoboron group from boron to a transition metal, such as palladium . The compound can also undergo protodeboronation, a process that involves the removal of the boron group .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of palladium-catalyzed cross-coupling reaction . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in a formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds, which is a crucial process in the synthesis of complex organic molecules . For example, it can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant .

Future Directions

The future directions for this compound involve its potential use in the development of novel materials that show a longer lifetime and can be easily recycled . These materials, known as vitrimers, merge the properties of thermoplastics and thermosets . The compound’s quick exchange kinetics and the possibility of easy application in various polymer systems make it a promising candidate for such applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate typically involves multiple steps, including substitution reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. For instance, one common method involves the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, sodium acetate, and various solvents like xylene and 1,4-dioxane. The reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl n-(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl)carbamate apart from similar compounds is its specific structural arrangement, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

tert-butyl N-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-8-10-25(11-9-16)17-12-15(13-23-14-17)22-28-20(4,5)21(6,7)29-22/h12-14,16H,8-11H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGYBFCPAONMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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